

Introduction to TCO-PEG12-acid and Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	TCO-PEG12-acid	
Cat. No.:	B15575045	Get Quote

TCO-PEG12-acid is a key reagent in the field of bioconjugation, enabling the precise and efficient labeling and crosslinking of biomolecules. It comprises three key components:

- trans-Cyclooctene (TCO): A strained alkene that serves as a highly reactive dienophile in one of the fastest bioorthogonal "click chemistry" reactions.[1]
- Polyethylene Glycol (PEG) Spacer (12 units): A hydrophilic 12-unit PEG linker that enhances
 water solubility, reduces steric hindrance, and improves the pharmacokinetic properties of
 the resulting bioconjugate.[2]
- Carboxylic Acid (-acid): A terminal functional group that allows for covalent attachment to primary amine groups on biomolecules, such as the lysine residues of proteins, through the formation of a stable amide bond.[3]

The primary application of **TCO-PEG12-acid** lies in its reaction with tetrazine-modified molecules. This reaction, known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, is exceptionally fast and selective, proceeding rapidly in aqueous environments without the need for cytotoxic catalysts like copper.[1][2] This makes it an ideal tool for applications in complex biological systems, including live-cell imaging and in vivo studies.[2]

Chemical Properties and Handling

Molecular Formula: C36H65NO16



- · Appearance: White solid or colorless oil
- Solubility: Soluble in water, DMSO, DMF, and other common organic solvents.
- Storage and Stability: TCO reagents are susceptible to isomerization from the reactive transisomer to the unreactive cis-isomer (CCO).[4] This process can be accelerated by the presence of thiols and certain serum proteins.[4][5] Therefore, it is crucial to store TCO-PEG12-acid at -20°C, protected from moisture and light.[2] It is recommended to allow the reagent to warm to room temperature before opening to prevent condensation.[6] Stock solutions in anhydrous solvents can be stored for several days at -20°C.[6]

Quantitative Data Summary

The following tables summarize key quantitative data for TCO-tetrazine bioconjugation reactions. It is important to note that the exact values can vary depending on the specific structures of the TCO and tetrazine derivatives, as well as the reaction conditions.

Table 1: Reaction Kinetics of TCO-Tetrazine Ligation

TCO Derivative	Tetrazine Derivative	Second-Order Rate Constant (k ₂) (M ⁻¹ s ⁻¹)	Solvent/Conditions
TCO (general)	General	> 800	Aqueous Media
TCO (parent)	3,6-di(2-pyridyl)-s- tetrazine	2,000	9:1 Methanol/Water
TCO conjugated to CC49 antibody	[¹¹¹ In]In-labeled-Tz	$(13 \pm 0.08) \times 10^3$	PBS, 37°C[5]
d-TCO	3,6-dipyridyl-s- tetrazine	(366 ± 15) x 10 ³	Water, 25°C[7]
s-TCO	3,6-dipyridyl-s- tetrazine	(3,300 ± 40) x 10 ³	Not specified[5]

Table 2: Stability of TCO Derivatives



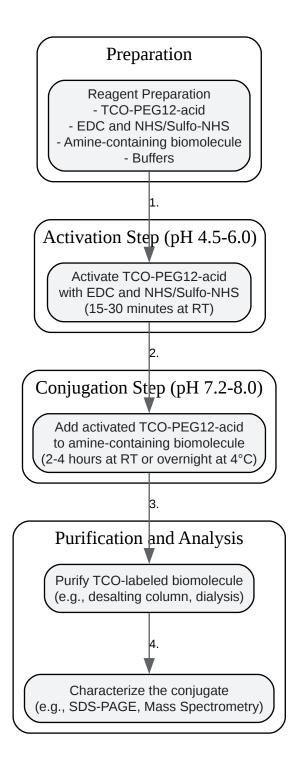
TCO Derivative	Condition	Half-life	Notes
TCO	0.12 μM 3-mercapto- 2-pentanone in phosphate buffer	0.6 hours[4]	Isomerization to CCO is the primary degradation pathway. [4]
s-TCO conjugated to a mAb	in vivo	0.67 days[5]	Rapid deactivation to its cis-isomer.[5]
d-TCO	Human serum, room temperature	> 97% trans-isomer after 4 days[5]	Shows improved stability compared to other TCO derivatives.
TCO functional group	Aqueous buffered media (pH 7.5)	Stable for weeks at 4°C	General stability in the absence of catalysts for isomerization.

Experimental Protocols

This section provides detailed protocols for the two key steps in using **TCO-PEG12-acid** for bioconjugation: activating the carboxylic acid and then conjugating it to an amine-containing biomolecule.

Workflow for Amine Conjugation using TCO-PEG12-acid





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Caption: Workflow for conjugating **TCO-PEG12-acid** to an amine-containing biomolecule.

Protocol 1: Activation of TCO-PEG12-acid with EDC/NHS



This protocol describes the activation of the carboxylic acid group on **TCO-PEG12-acid** to form an amine-reactive NHS ester.

Materials:

- TCO-PEG12-acid
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
- Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Procedure:

- Reagent Preparation:
 - Allow all reagents to equilibrate to room temperature before use.
 - Prepare a stock solution of **TCO-PEG12-acid** in anhydrous DMF or DMSO.
 - Immediately before use, prepare stock solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer. Do not store these solutions.[8]
- Activation Reaction:
 - In a reaction tube, combine the TCO-PEG12-acid solution with the freshly prepared EDC and NHS/Sulfo-NHS solutions. A typical starting molar ratio is 1:2:2 (TCO-PEG12-acid:EDC:NHS).[8]
 - Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[8]

Protocol 2: Conjugation of Activated TCO-PEG12-acid to a Protein



This protocol describes the conjugation of the activated TCO-PEG12-NHS ester to a primary amine-containing protein.

Materials:

- Activated TCO-PEG12-acid solution (from Protocol 1)
- Protein solution (1-5 mg/mL in an amine-free buffer, e.g., PBS)
- Conjugation Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Desalting columns or dialysis equipment for purification

Procedure:

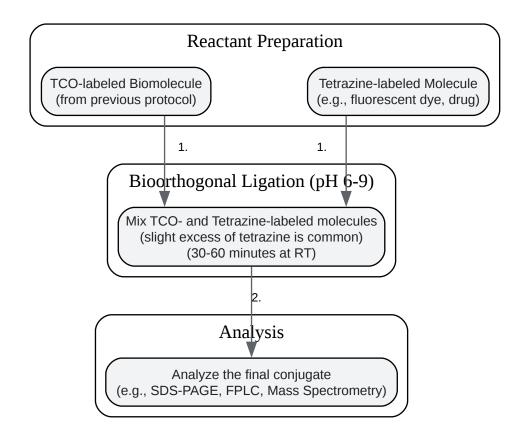
- · pH Adjustment:
 - If the activation was performed at a lower pH, adjust the pH of the activated TCO-PEG12-acid solution to 7.2-7.5 using the Conjugation Buffer.[9][10]
- Conjugation Reaction:
 - Add the activated TCO-PEG12-acid solution to the protein solution. A 10-20 fold molar excess of the linker to the protein is a common starting point, but this should be optimized for your specific application.[8]
 - Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[8]
- Quenching the Reaction:
 - Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters.[9][10]
 - Incubate for 15-30 minutes at room temperature.[9][10]



- Purification:
 - Remove excess, unreacted TCO-PEG12-acid and quenching reagents using a desalting column or by dialysis.[2][8]
- Characterization:
 - Confirm successful conjugation and assess the degree of labeling using appropriate analytical techniques such as SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry.

TCO-Tetrazine Ligation Workflow

Once the biomolecule is labeled with TCO, it is ready for the bioorthogonal reaction with a tetrazine-modified molecule.



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Caption: Workflow for the TCO-tetrazine bioorthogonal ligation reaction.



Applications in Research and Drug Development

The unique properties of **TCO-PEG12-acid** make it a valuable tool in a variety of applications:

- Antibody-Drug Conjugates (ADCs): TCO-PEG12-acid can be used to link potent cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells.
- PROTACs (Proteolysis-Targeting Chimeras): This linker can be incorporated into PROTACs to bring a target protein and an E3 ubiquitin ligase into proximity for targeted protein degradation.
- Molecular Imaging: The TCO-tetrazine reaction is widely used for pre-targeted imaging, where a TCO-labeled antibody is administered first, followed by a smaller, rapidly clearing tetrazine-labeled imaging agent.[11]
- Cell Surface Labeling: TCO-PEG12-acid can be used to modify cell surfaces for studies of cellular function and tracking.

Troubleshooting



Problem	Possible Cause	Suggested Solution
Low or no conjugation of TCO-PEG12-acid to the biomolecule	Hydrolysis of the NHS ester	Perform the conjugation step immediately after activation. Ensure all solvents are anhydrous.
Incorrect pH for activation or conjugation	Ensure the Activation Buffer is pH 4.5-6.0 and the Conjugation Buffer is pH 7.2-8.0.[8]	
Presence of primary amines in the buffer (e.g., Tris)	Use amine-free buffers such as PBS, MES, or HEPES for the reaction.[12]	
Low or no product from TCO- tetrazine ligation	Degradation of TCO moiety	Store TCO-labeled biomolecules at 4°C and use them as soon as possible. Avoid prolonged exposure to high concentrations of thiols.
Suboptimal stoichiometry	Empirically optimize the molar ratio of your reactants. A slight excess of the tetrazine-containing molecule is often beneficial (1.05-1.5 fold).[13]	
Precipitation of protein during reaction	High degree of PEGylation leading to insolubility	Reduce the molar excess of the activated TCO-PEG12-acid.[8]
Incorrect buffer conditions	Ensure the protein is at a suitable concentration and in a buffer that maintains its stability.[8]	



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- To cite this document: BenchChem. [Introduction to TCO-PEG12-acid and Bioorthogonal Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15575045#tco-peg12-acid-for-beginners-in-bioconjugation]

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